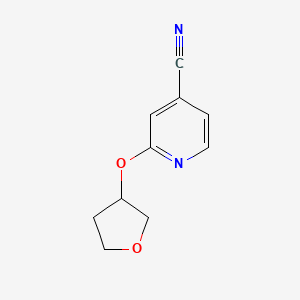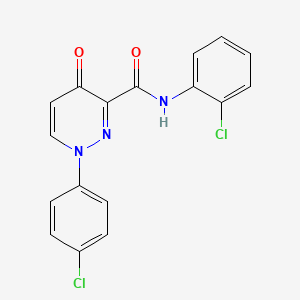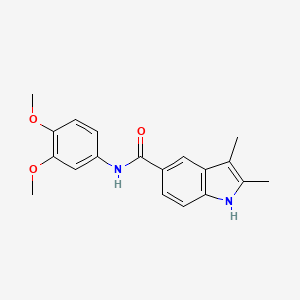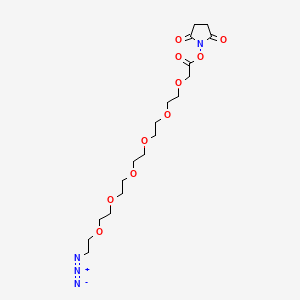
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2,3-dimethylphenoxy group: This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the 1,2,5-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a thiophene derivative.
Coupling of the two fragments: The final step involves the coupling of the 2,3-dimethylphenoxy group with the 1,2,5-oxadiazole-thiophene moiety under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic electronic devices.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)butanamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C17H17N3O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10-6-4-7-13(11(10)2)22-12(3)17(21)18-16-15(19-23-20-16)14-8-5-9-24-14/h4-9,12H,1-3H3,(H,18,20,21) |
InChIキー |
OPQCJBLKIFGCLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)

![1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112288.png)
![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)

![3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B15112314.png)
![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)

![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)

